The synthesis of (E)-1-(3,4-Dimethoxyphenyl)butadiene typically involves several methods, including:
The extraction process often employs solvents like methanol or ethanol, with subsequent analyses performed using techniques such as Gas Chromatography (GC) to confirm purity and yield.
The molecular structure of (E)-1-(3,4-Dimethoxyphenyl)butadiene features:
The structural representation can be denoted using the Simplified Molecular Input Line Entry System (SMILES) notation: COc1ccc(\C=C\C=C)cc1OC
. The InChIKey for this compound is JFHQUUYHTBVHHK-AATRIKPKSA-N .
(E)-1-(3,4-Dimethoxyphenyl)butadiene participates in various chemical reactions typical for conjugated dienes:
These reactions are significant in understanding its stability and potential applications in pharmaceuticals.
The mechanism of action for (E)-1-(3,4-Dimethoxyphenyl)butadiene primarily revolves around its anti-inflammatory properties. Research indicates that it inhibits key enzymes involved in inflammatory pathways:
The physical properties of (E)-1-(3,4-Dimethoxyphenyl)butadiene include:
Chemical properties include:
(E)-1-(3,4-Dimethoxyphenyl)butadiene has several scientific applications:
DMPBD [(E)-1-(3,4-dimethoxyphenyl)butadiene] is a signature phenylbutenoid predominantly biosynthesized in the rhizomes of Zingiber cassumunar Roxb. (Plai), a plant taxonomically classified within the Zingiberaceae family. The compound's biosynthesis initiates with the shikimate pathway, which generates the aromatic amino acid L-phenylalanine. This precursor undergoes deamination via phenylalanine ammonia-lyase (PAL) to yield cinnamic acid, followed by hydroxylation and methylation reactions that produce ferulic acid and subsequently 3,4-dimethoxycinnamic acid as key intermediates [1] [5].
The pivotal step involves a type III polyketide synthase (PKS) enzyme that catalyzes the condensation of 3,4-dimethoxycinnamoyl-CoA with one malonyl-CoA unit. This reaction facilitates a decarboxylative chain elongation, forming the conjugated diene system characteristic of DMPBD. The reaction mechanism proceeds through a Claisen-type condensation, where the carbonyl group of the malonyl-CoA nucleophilically attacks the thioester carbonyl of the cinnamoyl-CoA derivative, followed by decarboxylation and enolization to establish the butadiene moiety [5] [8].
Table 1: Distribution and Extraction Characteristics of DMPBD in Plant Sources
Plant Source | Tissue Localization | Optimal Extraction Method | Concentration Range | Key Co-occurring Compounds |
---|---|---|---|---|
Z. cassumunar | Rhizomes | Light petroleum extraction | 0.8–1.2% dry weight | (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-1-ol |
Z. purpureum | Rhizomes | Ethanol maceration | Trace amounts | Zerumbone |
Z. montanum | Rhizomes | Steam distillation | 0.2–0.5% dry weight | Terpinen-4-ol, Sabinene |
DMPBD predominantly accumulates in the essential oil fraction of rhizomes, with concentrations varying based on genetic factors, geographical origin, and extraction methodologies. Advanced separation techniques like countercurrent chromatography (CCC) with solvent systems such as light petroleum-ethanol-dimethyl ether-water (5:4:2:1, v/v) and preparative HPLC have been optimized to isolate DMPBD at purities exceeding 95% from crude extracts [1] [6]. This specificity in localization and extraction efficiency underscores the compound's role as a chemotaxonomic marker for Zingiber species.
The biosynthesis of DMPBD involves a multi-enzyme cascade with precise regio-chemical control. The initial step requires 4-coumarate:CoA ligase (4CL) activating 3,4-dimethoxycinnamic acid to its corresponding CoA-thioester. This activated intermediate then serves as the starter unit for the benzalacetone synthase (BAS), a type III PKS that catalyzes the condensation with malonyl-CoA. BAS exhibits unique substrate specificity for methoxylated cinnamoyl-CoA derivatives, with kinetic studies showing a 15-fold higher catalytic efficiency (kcat/Km) for 3,4-dimethoxycinnamoyl-CoA compared to its non-methylated analog [5] [8].
A critical enzymatic transformation involves the NADPH-dependent reductases responsible for the final structural maturation of DMPBD. While early studies proposed spontaneous dehydration, recent biochemical characterization has identified CurA reductase from Escherichia coli as a catalyst facilitating the formation of the conjugated diene system. This enzyme, originally characterized for curcumin reduction, exhibits promiscuous activity toward phenylbutenoid intermediates. Site-directed mutagenesis studies have identified a flexible hydrophobic pocket in CurA (residues Val142, Phe181, and Trp228) that accommodates the methoxylated phenyl ring, positioning it for NADPH-dependent reduction [5] [8].
Table 2: Key Enzymes in DMPBD Biosynthesis
Enzyme | EC Number | Cofactor Requirement | Catalytic Function | Gene/Protein Identifier |
---|---|---|---|---|
Cinnamate 4-O-methyltransferase | 2.1.1.68 | S-adenosyl methionine | Regiospecific methylation of phenylpropanoids | Not characterized |
4-Coumarate:CoA ligase (4CL) | 6.2.1.12 | ATP, Mg²⁺ | CoA-thioester formation | Pc4CL (Parsley) |
Benzalacetone synthase (BAS) | 2.3.1.– | None | Polyketide chain elongation | RpBAS (Rheum palmatum) |
NADPH-dependent reductase (CurA) | 1.1.1.– | NADPH | Diene system formation | CurA (E. coli MG1655) |
Post-synthetic modifications further diversify the phenylbutenoid profile. Cytochrome P450 enzymes (CYP80B subfamily) catalyze the oxidative coupling of DMPBD monomers, generating dimeric phenylbutenoids like cassumunins A-C. These dimers exhibit varied stereochemistry, with natural isolates typically occurring as racemic mixtures due to non-enzymatic dimerization. Total synthesis efforts have achieved enantiopure forms (e.g., 3S-(3,4-dimethoxyphenyl)-4S-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene), enabling stereochemical comparisons with naturally occurring isomers [1] [7]. The enzymatic plasticity in this pathway highlights the metabolic adaptability of Z. cassumunar to produce structurally diverse defense compounds.
DMPBD serves as a multifunctional phytochemical in the ecological interactions of Zingiber cassumunar. As a volatile phenylbutenoid, it contributes to the plant's chemical defense arsenal through direct antimicrobial activity and indirect signaling functions. Bioassays demonstrate significant growth inhibition against phytopathogenic fungi (Penicillium spp., IC₅₀ = 28 µg/mL) and bacteria (Pseudomonas spp., MIC = 45 µg/mL) through membrane disruption mechanisms. Electron microscopy reveals DMPBD-induced ultrastructural damage in microbial cells, including cell wall lysis, membrane blebbing, and cytoplasmic leakage [9] [7].
The compound's electrophilic diene system enables covalent modification of microbial proteins, particularly those with nucleophilic thiol groups in essential metabolic enzymes. Proteomic studies identify enolase, ATP synthase, and chaperonin GroEL as primary targets of DMPBD adduction, explaining its broad-spectrum growth inhibitory effects. Additionally, DMPBD disrupts membrane integrity by promoting potassium ion efflux (86% increase over controls) and calcium homeostasis dysregulation in fungal hyphae, contributing to osmotic stress and cell death [9].
Beyond direct toxicity, DMPBD functions as an infochemical mediator. It enhances plant-insect communication by deterring herbivory (reducing leaf consumption by Spodoptera litura larvae by 73% at 100 ppm) while attracting beneficial pollinators. The compound also participates in intra-plant signaling, upregulating defense-related genes (PAL, LOX, PR-1) in distal tissues upon localized pathogen attack. This systemic induction establishes a primed defensive state, enabling rapid response to subsequent biotic challenges [1] [2].
Table 3: Molecular Defense Mechanisms of DMPBD in Plant Ecology
Ecological Stressor | Defense Mechanism | Biological Consequence | Key Metrics |
---|---|---|---|
Fungal pathogens | Cell wall lysis | Hyphal deformation | 62% reduction in R. oryzae sporulation |
Gram-negative bacteria | Membrane depolarization | Cytoplasmic content leakage | 4.2-fold increase in protein release |
Herbivorous insects | Antifeedant activity | Reduced larval weight gain | 73% feeding deterrence at 100 ppm |
Oxidative stress | ROS quenching | Protection of photosynthetic machinery | 89% superoxide anion scavenging at 50 µg/mL |
DMPBD further contributes to oxidative stress mitigation through radical scavenging. Kinetic studies reveal efficient hydrogen atom transfer to peroxyl radicals (kinh = 3.1 × 10⁴ M⁻¹s⁻¹), protecting plant tissues from UV-induced oxidative damage. This antioxidant capacity synergizes with endogenous systems like ascorbate-glutathione cycle, collectively enhancing plant resilience to abiotic stressors. The compound's ecological versatility—spanning antimicrobial, antioxidant, and signaling functions—exemplifies the evolutionary optimization of phenylbutanoids in tropical Zingiberaceae species [7] [1].
Chemical Profile of (E)-1-(3,4-Dimethoxyphenyl)butadiene (DMPBD)
Chemical Property | Value |
---|---|
Systematic Name | (E)-1-(3,4-Dimethoxyphenyl)buta-1,3-diene |
Synonyms | DMPBD, Plai ketone |
CAS Registry Number | 75560-74-6 |
Molecular Formula | C₁₂H₁₄O₂ |
Molecular Weight | 190.24 g/mol |
Purity (Commercial) | >95% (HPLC) |
Storage Conditions | -20°C, protected from light |
Key Spectral Data | ¹H NMR (CDCl₃): δ 6.98 (d, J=16.0 Hz, 1H), 6.70–6.85 (m, 4H), 6.40 (dd, J=16.0, 10.0 Hz, 1H), 5.92 (d, J=10.0 Hz, 1H), 3.88 (s, 6H) |
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: